1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole
CAS No.: 302901-02-6
Cat. No.: VC2184185
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302901-02-6 |
|---|---|
| Molecular Formula | C12H10Cl2N2O2 |
| Molecular Weight | 285.12 g/mol |
| IUPAC Name | 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethylpyrrole |
| Standard InChI | InChI=1S/C12H10Cl2N2O2/c1-7-3-4-8(2)15(7)11-5-10(14)12(16(17)18)6-9(11)13/h3-6H,1-2H3 |
| Standard InChI Key | MLHGSKCNJTXMGV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C |
| Canonical SMILES | CC1=CC=C(N1C2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl)C |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole features a central pyrrole ring with two methyl substituents at positions 2 and 5. The nitrogen atom of the pyrrole ring is connected to a phenyl ring containing two chlorine atoms at positions 2 and 5, and a nitro group at position 4. This arrangement creates a molecule with multiple functional groups that influence its chemical behavior and reactivity profiles.
The structural components can be summarized as follows:
| Structural Component | Description |
|---|---|
| Core structure | 1H-pyrrole ring |
| Pyrrole substituents | Methyl groups at positions 2 and 5 |
| N-substituent | 2,5-dichloro-4-nitrophenyl group |
| Functional groups | Two chlorine atoms and one nitro group on the phenyl ring |
| Molecular formula | C₁₂H₁₀Cl₂N₂O₂ |
| Molecular weight | Approximately 285.13 g/mol |
Physical Properties
The physical properties of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole reflect its complex molecular structure. Based on structurally similar compounds, it is expected to be a crystalline solid at room temperature. The presence of aromatic rings contributes to its stability, while the nitro and chloro groups influence its solubility characteristics and intermolecular interactions.
Anticipated physical properties include:
| Property | Characteristic |
|---|---|
| Physical state | Crystalline solid at room temperature |
| Color | Likely yellow to orange (based on similar nitro-substituted aromatics) |
| Solubility | Moderately soluble in organic solvents (ethanol, acetonitrile); limited water solubility |
| Stability | Stable under normal conditions; sensitive to strong oxidizing agents |
| Melting point | Expected to be >100°C (based on similar pyrrole derivatives) |
Chemical Properties
The chemical properties of this compound are significantly influenced by the electron-withdrawing nature of the nitro and chloro substituents on the phenyl ring, along with the electron-donating effect of the methyl groups on the pyrrole ring. These structural features create a molecule with regions of different electron density, affecting its reactivity patterns.
| Chemical Property | Description |
|---|---|
| Electrophilic substitution | Possible at the pyrrole ring, though hindered by methyl groups |
| Nucleophilic substitution | Potential at the chloro-substituted positions under appropriate conditions |
| Reduction | The nitro group can undergo reduction to form amino derivatives |
| Oxidation | Methyl groups may undergo oxidation to form aldehyde or carboxylic acid functionalities |
| Acid-base behavior | Weakly basic due to the pyrrole nitrogen, though influenced by electron-withdrawing groups |
Synthesis Methods
Synthetic Routes
The synthesis of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step procedures that require careful control of reaction conditions. Based on established synthetic approaches for similar compounds, several potential routes can be proposed .
| Synthetic Route | Description | Key Reagents |
|---|---|---|
| Direct N-arylation | Reaction of 2,5-dimethylpyrrole with 2,5-dichloro-4-nitrobenzene or suitable derivative | Base (K₂CO₃, NaH), polar aprotic solvent (DMF, DMSO) |
| Sequential functionalization | Starting from N-phenylpyrrole with subsequent chlorination and nitration | Chlorinating agents (NCS, SOCl₂), nitrating mixture (HNO₃/H₂SO₄) |
| Cyclization approach | Formation of pyrrole ring from suitable precursors followed by functionalization | Paal-Knorr reaction conditions, followed by substitution reactions |
Reaction Conditions
The synthesis of this compound necessitates precise control of reaction parameters to maximize yield and purity. Temperature control is particularly critical during nitration steps to prevent multiple nitration or decomposition of the product .
| Reaction Parameter | Optimal Conditions | Considerations |
|---|---|---|
| Temperature | Variable by step: 0-5°C for nitration; 60-80°C for N-arylation | Higher temperatures may lead to side products |
| Solvent selection | Acetonitrile, ethanol, or acetic acid depending on step | Solvent polarity affects reaction kinetics |
| Catalyst/Base | Copper catalysts for N-arylation; bases such as K₂CO₃ | Catalyst loading affects efficiency |
| Reaction time | Typically 4-24 hours depending on step | Extended times may lead to degradation |
| Order of addition | Slow addition of nitrating agents and strong bases | Controls exothermic reactions |
Purification Techniques
After synthesis, obtaining high-purity 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole requires appropriate purification techniques. The presence of multiple functional groups necessitates careful separation from potential side products and unreacted starting materials .
| Purification Method | Application | Effectiveness |
|---|---|---|
| Recrystallization | Primary purification from suitable solvent systems (ethanol, ethanol/water) | Effective for removing most impurities |
| Column chromatography | Secondary purification using silica gel with appropriate eluent systems | High resolution separation from structurally similar impurities |
| HPLC | Analytical and preparative scale purification | Highest purity, suitable for analytical standards |
| TLC | Monitoring reaction progress and purity assessment | Qualitative analysis tool |
Characterization Techniques
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole. Multiple complementary methods provide comprehensive structural information .
| Spectroscopic Technique | Expected Features | Analytical Value |
|---|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | Signals for pyrrole H (~6.0 ppm); aromatic H (7.5-8.5 ppm); methyl H (2.0-2.5 ppm) | Confirms hydrogen environments and substitution pattern |
| ¹³C NMR | Signals for pyrrole C, aromatic C, methyl C, and C bearing functional groups | Confirms carbon framework and substitution pattern |
| FT-IR | NO₂ stretching (~1520, 1350 cm⁻¹); C-Cl stretching (~750 cm⁻¹); pyrrole C-H and C=C stretching | Identifies functional groups |
| Mass Spectrometry | Molecular ion peak at m/z 285 [M]⁺; fragmentation pattern showing loss of NO₂, Cl | Confirms molecular weight and structure |
Chromatographic Methods
Chromatographic techniques provide valuable information about the purity of the synthesized compound and aid in separating it from potential impurities .
| Chromatographic Method | Parameters | Application |
|---|---|---|
| Analytical HPLC | C18 column, methanol/water or acetonitrile/water mobile phases | Purity determination, method development |
| Preparative HPLC | Scaled-up conditions from analytical method | Isolation of high-purity material |
| TLC | Silica gel 60 F₂₅₄ plates; appropriate solvent systems (e.g., hexane/ethyl acetate) | Reaction monitoring, purity assessment |
| GC-MS | Appropriate temperature program; MS detection | Volatile impurity detection, structural confirmation |
Structural Confirmation
The complete structural characterization of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole requires integration of data from multiple analytical techniques to confirm its identity .
| Analytical Approach | Information Provided | Confirmation Value |
|---|---|---|
| Elemental Analysis | C, H, N percentages; comparison with theoretical values | Confirms molecular formula |
| X-ray Crystallography | Three-dimensional structure; bond lengths and angles | Definitive structural proof when available |
| Combined Spectroscopic Data | Comprehensive structural information from complementary techniques | Builds confidence in structural assignment |
| Reference Standard Comparison | Comparison with authenticated reference material | Confirms identity when standard is available |
Materials Science Applications
The unique structural features of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole suggest potential applications in materials science, particularly in areas where electronic and optical properties are important.
| Materials Application | Relevant Properties | Research Status |
|---|---|---|
| Electronic materials | Electron-rich pyrrole ring with electron-withdrawing substituents | Conceptual stage |
| Photovoltaic components | Light-absorbing properties due to extended conjugation | Theoretical application |
| Sensors and probes | Potential for specific molecular interactions | Early-stage investigation |
| Polymer precursors | Capability for incorporation into polymeric structures | Exploratory research |
Synthetic Chemistry Applications
Beyond direct applications, 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole serves as a valuable intermediate in synthetic organic chemistry for the preparation of more complex molecules.
| Synthetic Application | Reaction Potential | Value |
|---|---|---|
| Building block for heterocyclic synthesis | Multiple functional groups for further transformation | Versatile intermediate |
| Precursor for functional materials | Structural features suitable for materials development | Platform molecule |
| Model compound for reaction development | Complex structure for testing novel methodologies | Methodological value |
| Library development | Core structure amenable to diversification | Medicinal chemistry asset |
Research Findings and Developments
Biological Activity Studies
Research on the biological activity of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole and structurally related compounds has revealed several promising properties that warrant further investigation .
Synthetic Methodology Advancements
Recent advancements in synthetic methodologies have improved access to 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole and related compounds, facilitating further research into their properties and applications .
| Methodological Advancement | Improvement | Impact |
|---|---|---|
| Optimized N-arylation conditions | Higher yields, milder conditions | Enhanced synthetic accessibility |
| Regioselective functionalization | Better control of substitution patterns | Reduced side products |
| Green chemistry approaches | More sustainable synthetic routes | Environmentally friendly production |
| Scale-up considerations | Translation to larger scale synthesis | Commercial viability |
Structural Modifications and Derivatives
Structural modifications of 1-(2,5-dichloro-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole have generated derivatives with potentially enhanced properties for specific applications .
| Structural Modification | Purpose | Outcome |
|---|---|---|
| Variation of halogen substituents | Tuning electronic properties | Modified activity profiles |
| Reduction of nitro group | Generation of amino derivatives | Expanded synthetic versatility |
| Introduction of additional functionality | Enhancement of specific properties | Application-specific derivatives |
| Incorporation into larger structures | Development of complex molecular architectures | Advanced materials and biological agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume